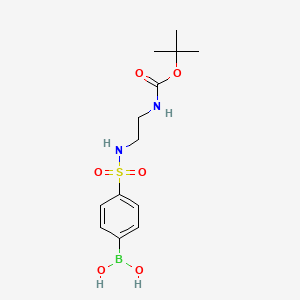

N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide

Description

Historical Context of Sulfonamide Boronic Acids in Research

Sulfonamide boronic acids emerged as a significant class of compounds in the early 21st century, driven by the need to combat antibiotic resistance. The integration of sulfonamide and boronic acid motifs was first explored in 2010, when researchers merged two unrelated AmpC β-lactamase inhibitor series to create novel sulfonamide boronic acids. These compounds demonstrated unique structure-activity relationships (SAR), with smaller analogs exhibiting up to 23-fold improved inhibition compared to carboxamide counterparts. The discovery highlighted the geometric and electronic advantages of sulfonamides over traditional carboxamides in enzyme inhibition.

By 2021, synthetic methodologies advanced further, with palladium-catalyzed Suzuki–Miyaura couplings enabling efficient three-component synthesis of sulfonamides using sulfuric chloride as a sulfur source. These developments expanded the accessibility of complex sulfonamide boronic acids, including N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide, for targeted biochemical applications.

Nomenclature and Structural Classification

IUPAC Name :

Carbamic acid, [2-[[(4-boronophenyl)sulfonyl]amino]ethyl]-, C-(1,1-dimethylethyl) ester

Structural Components :

- Boronic Acid Group : A phenyl ring substituted with a boron atom bonded to two hydroxyl groups (-B(OH)₂), enabling reversible covalent interactions with biological targets.

- Sulfonamide Linkage : A sulfonyl group (-SO₂-) bridges the boronophenyl moiety to an ethylenediamine backbone, enhancing rigidity and hydrogen-bonding potential.

- Boc-Protected Amine : A tert-butoxycarbonyl (Boc) group shields the primary amine, improving stability during synthesis and storage.

Classification :

Chemical Registration and Identification Parameters

Spectroscopic Identifiers :

Position Within the Broader Boronic Acid Compound Family

This compound occupies a specialized niche within the boronic acid family:

- Functional Complexity : Combines boronic acid’s Lewis acidity with sulfonamide’s hydrogen-bonding capacity, enabling dual-mode target engagement.

- Medicinal Chemistry Applications : The Boc group enhances solubility and serves as a prodrug strategy, while the boronic acid moiety targets serine hydrolases (e.g., β-lactamases).

- Synthetic Versatility : The ethylenediamine linker allows modular derivatization, contrasting simpler arylboronic acids like phenylboronic acid.

Comparative Analysis :

| Feature | Simple Boronic Acid (e.g., Phenylboronic Acid) | This compound |

|---|---|---|

| Molecular Weight | 122 g/mol | 344 g/mol |

| Target Specificity | Low | High (enzyme active sites) |

| Synthetic Utility | Suzuki coupling | Enzyme inhibition, prodrug design |

Properties

IUPAC Name |

[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylsulfamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O6S/c1-13(2,3)22-12(17)15-8-9-16-23(20,21)11-6-4-10(5-7-11)14(18)19/h4-7,16,18-19H,8-9H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCECEUBTMRPCGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001125689 | |

| Record name | Carbamic acid, [2-[[(4-boronophenyl)sulfonyl]amino]ethyl]-, C-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001125689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874459-63-9 | |

| Record name | Carbamic acid, [2-[[(4-boronophenyl)sulfonyl]amino]ethyl]-, C-(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874459-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, [2-[[(4-boronophenyl)sulfonyl]amino]ethyl]-, C-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001125689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide typically involves the following steps:

Protection of the Amino Group: The amino group of 2-aminoethylamine is protected using tert-butoxycarbonyl (Boc) anhydride to form N-Boc-2-aminoethylamine.

Sulfonamide Formation: The protected amine is then reacted with 4-boronobenzenesulfonyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Large-scale production may also incorporate continuous flow techniques and automated synthesis platforms to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide can undergo nucleophilic substitution reactions, particularly at the boronic acid group, to form various derivatives.

Coupling Reactions: The boronic acid group allows for Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.

Common Reagents and Conditions:

Bases: Triethylamine, sodium hydroxide

Solvents: Dichloromethane, tetrahydrofuran

Catalysts: Palladium-based catalysts for coupling reactions

Major Products Formed:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions

Substituted Sulfonamides: Formed through nucleophilic substitution reactions

Scientific Research Applications

Cancer Treatment

N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide has been investigated for its potential as an anti-cancer agent. The compound acts as a PI3K inhibitor, which is crucial in the signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of PI3K has been linked to reduced tumor growth in various cancers:

- Mechanism of Action : The compound inhibits the PI3K pathway, which is often dysregulated in cancer cells. By modulating this pathway, this compound can potentially suppress tumor growth and induce apoptosis in cancer cells .

- Case Studies : Research has shown that compounds with similar structures have demonstrated efficacy against various types of cancers, including melanoma and breast cancer . For instance, studies indicated that PI3K inhibitors can lead to significant reductions in tumor size in preclinical models.

Pharmaceutical Development

The compound is being explored for incorporation into pharmaceutical formulations aimed at treating hyperproliferative disorders:

- Formulation Strategies : this compound can be combined with other therapeutic agents to enhance efficacy. For example, it may be used alongside traditional chemotherapeutics to improve overall treatment outcomes .

- Therapeutic Combinations : The development of combination therapies that include this compound may target multiple pathways involved in cancer progression, potentially leading to more effective treatment regimens .

Diagnostic Applications

The compound's ability to modulate cellular signaling pathways opens avenues for its use in diagnostic applications:

- In Vitro and In Vivo Studies : Research into the use of this compound for diagnostic purposes is ongoing. Its role in imaging or as a biomarker for certain cancers could be significant .

Mechanism of Action

The mechanism of action of N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide is primarily related to its ability to form stable complexes with various biological targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and receptor modulation. The sulfonamide group enhances its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Key Observations :

- Boc Protection : The Boc group in the target compound prevents undesired side reactions during peptide coupling, unlike unprotected analogs like N-(4-Fluorophenyl) derivatives, which require additional handling due to amine reactivity .

- Boronic Acid Functionality: The 4-boronophenyl group enables covalent interactions with diols (e.g., RNA ribose), a feature absent in non-boronic analogs like N-tert-butylbenzenesulfonamide .

Solubility and Stability

- Target Compound : Moderately soluble in DMF and THF; stable under basic conditions but hydrolyzes in acidic media (pH < 3) .

- N,N-Dimethyl Analog : Highly water-soluble (logP = -0.5) due to polar dimethyl groups, but lacks the Boc group’s protective advantages .

- N-(4-Fluorophenyl) Derivative : LogP = 2.1; exhibits superior membrane permeability but requires refrigeration to prevent boronic acid dimerization .

Biological Activity

N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide is a synthetic compound with significant potential in medicinal chemistry, particularly as an inhibitor of specific biological pathways. Its structure includes a boron atom and a sulfonamide functional group, which contribute to its unique reactivity and biological activity. This article explores its biological activity, mechanisms, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₂₁BN₂O₆S

- Molar Mass : 344.19 g/mol

- Functional Groups :

- Boron atom

- Sulfonamide group

- tert-butoxycarbonyl (Boc) protecting group on the aminoethyl moiety

The Boc group enhances the compound's stability and solubility in organic solvents, making it suitable for various chemical reactions and biological applications.

This compound has been investigated for its role as an inhibitor of phosphoinositide 3-kinases (PI3K), which are crucial in cell signaling pathways that regulate cell growth, survival, and metabolism. Inhibition of PI3K has therapeutic implications for various cancers and metabolic disorders. Initial studies indicate that this compound may selectively inhibit specific PI3K isoforms, suggesting its potential as a targeted cancer therapy.

Inhibition of PI3K

Research indicates that this compound exhibits selective inhibition against certain PI3K isoforms. This selectivity can be crucial for minimizing side effects while maximizing therapeutic efficacy. The compound's interaction profile can be further optimized through structural modifications to enhance its binding affinity and selectivity towards desired targets.

Case Studies

-

Antitumor Activity :

- A study explored the antitumor effects of structurally similar compounds, highlighting that modifications to the boron-containing sulfonamide can enhance their efficacy against cancer cell lines.

- The compound demonstrated promising results in inhibiting cell proliferation in vitro, particularly against breast and prostate cancer cell lines.

- Mechanistic Insights :

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(2-Aminoethyl) 4-boronobenzenesulfonamide | C₁₂H₁₉BN₂O₆S | Lacks Boc protection; potentially more reactive. |

| N-(2-Boc-aminoethyl) 4-methylbenzenesulfonamide | C₁₃H₂₁BN₂O₆S | Contains methyl instead of boron; different biological properties. |

| N-(2-Boc-aminoethyl) 4-fluorobenzenesulfonamide | C₁₃H₂₁BN₂O₆SF | Fluorine substitution may enhance metabolic stability. |

The combination of the boron atom with a sulfonamide group in this compound may confer distinct pharmacological properties compared to other similar compounds.

Q & A

Q. What are the optimized synthetic routes for N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves sequential Boc protection, sulfonamide coupling, and boronic acid introduction. A common route includes:

Boc Protection : React 2-aminoethanol with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF/water) to form N-(2-Boc-aminoethyl)amine .

Sulfonamide Formation : Couple the Boc-protected amine with 4-boronobenzenesulfonyl chloride using DCM as solvent and triethylamine as a base. Monitor completion via TLC (Rf ≈ 0.5 in EtOAc/hexane 1:1) .

Purification : Use column chromatography (silica gel, gradient elution with hexane/EtOAc) and confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

- Key Characterization Tools :

- NMR : Confirm Boc group integrity (¹H NMR: δ 1.4 ppm for tert-butyl) and sulfonamide linkage (¹³C NMR: δ 45 ppm for sulfonamide S–N).

- HPLC-MS : Verify molecular ion peak ([M+H]⁺ calculated for C₁₃H₂₀BN₂O₅S: 351.1) .

Q. How can researchers ensure the stability of the boronic acid moiety during storage and experimental use?

- Methodological Answer : The boronic acid group is prone to hydrolysis. Stabilization strategies include:

- Storage : Keep under inert atmosphere (argon) at –20°C in anhydrous DMSO or THF.

- Buffered Solutions : Use pH 7.4 phosphate buffers with 1–5% organic cosolvents (e.g., DMSO) to minimize hydrolysis .

- Quality Control : Regularly test boronic acid integrity via ¹¹B NMR (δ 28–30 ppm for trigonal boronic acid) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the boronic acid’s electronic environment and predict coupling efficiency:

- Key Parameters :

- Boronate Formation Energy : Lower energy correlates with higher reactivity.

- Steric Maps : Analyze spatial hindrance around boron using molecular docking software (e.g., AutoDock Vina) .

- Validation : Compare computed activation barriers with experimental yields (e.g., 70–85% yield with aryl halides under Pd(PPh₃)₄ catalysis) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s potential as a protease inhibitor?

- Methodological Answer : SAR studies require systematic modification of functional groups and biological assays:

- Modifications :

| Position | Modification | Biological Assay |

|---|---|---|

| Boronic Acid | Replace with carboxylate | Enzymatic inhibition (IC₅₀) |

| Boc Group | Substitute with acetyl | Cellular permeability (Caco-2 assay) |

- Data Analysis : Use nonlinear regression to correlate IC₅₀ with electronic parameters (Hammett σ) .

Q. What strategies resolve contradictions in solubility data between computational predictions and experimental measurements?

- Methodological Answer : Discrepancies often arise from aggregation or solvent effects. Mitigation steps include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.